GSK840

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

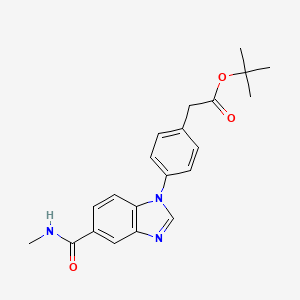

IUPAC Name |

tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTLDBJIOSYXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK840: A Potent and Selective RIPK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK840 is a potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of programmed necrosis, or necroptosis.[1] Necroptosis is a regulated form of cell death implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a pro-inflammatory process, making its pharmacological modulation a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of RIPK3 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of RIPK3. This compound binds to the ATP-binding pocket of the RIPK3 kinase domain with high affinity, preventing the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[2] This inhibitory action is the critical step in blocking the necroptotic signaling cascade.

Biochemical Potency and Selectivity

This compound demonstrates sub-nanomolar potency against human RIPK3 in biochemical assays. The selectivity of this compound for RIPK3 is a key attribute, with no significant activity reported against the closely related kinase, RIPK1.[1]

Table 1: Biochemical Activity of this compound Against RIPK3

| Assay Type | Parameter | Value (nM) | Reference |

| Binding Assay | IC50 | 0.9 | [1][3] |

| Kinase Activity Assay | IC50 | 0.3 | [1][3] |

The Necroptosis Signaling Pathway and this compound's Point of Intervention

Necroptosis is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The signaling cascade converges on the formation of a multi-protein complex known as the necrosome.

-

Initiation: Upon TNF-α binding to TNFR1, and in the absence of active Caspase-8, RIPK1 is recruited to the receptor complex.

-

Necrosome Formation: RIPK1 subsequently recruits RIPK3 through interactions between their respective RIP Homology Interaction Motifs (RHIMs). This interaction leads to the autophosphorylation and activation of RIPK3.

-

MLKL Phosphorylation and Oligomerization: Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.

-

Execution of Necroptosis: The oligomerized MLKL translocates to the plasma membrane, where it is believed to form pores, leading to membrane disruption, cell lysis, and the release of damage-associated molecular patterns (DAMPs), which triggers an inflammatory response.

This compound directly inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and all subsequent downstream events, effectively halting the execution of necroptosis.

Signaling Pathway Diagram

Experimental Protocols

In Vitro Kinase Inhibition Assays

1. Fluorescence Polarization (FP) Assay for RIPK3 Binding

This assay is used to determine the binding affinity of this compound to the RIPK3 kinase domain.

-

Principle: The assay measures the change in the polarization of fluorescently labeled tracer that binds to the ATP-binding site of RIPK3. When the tracer is bound to the larger kinase, its rotation is slower, resulting in a higher fluorescence polarization signal. Unlabeled inhibitors like this compound compete with the tracer for binding, causing a decrease in the polarization signal.

-

General Protocol:

-

Recombinant human RIPK3 kinase domain is incubated with a fluorescently labeled ATP-competitive tracer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. ADP-Glo™ Kinase Assay for RIPK3 Kinase Activity

This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

-

General Protocol:

-

Recombinant human RIPK3 is incubated with its substrate (e.g., Myelin Basic Protein) and ATP in a kinase reaction buffer.

-

Serial dilutions of this compound are added to the reaction.

-

The kinase reaction is allowed to proceed for a defined period.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a luminometer.

-

The IC50 value is determined from the dose-response curve.[4][5]

-

Cellular Assay for Necroptosis Inhibition

TNF-α-induced Necroptosis in HT-29 Cells

This cell-based assay is used to evaluate the ability of this compound to block necroptosis in a cellular context.

-

Principle: Human colon adenocarcinoma HT-29 cells are induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (to block the apoptotic pathway). Cell viability is then measured to assess the protective effect of the inhibitor.

-

General Protocol:

-

HT-29 cells are seeded in 96-well plates.

-

Cells are pre-treated with serial dilutions of this compound for a specified time.

-

Necroptosis is induced by adding a cocktail of TNF-α, a Smac mimetic (e.g., BV-6), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

-

The cells are incubated for 24-48 hours.

-

Cell viability is assessed using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

The EC50 value is calculated from the dose-response curve.

-

Experimental Workflow Diagram

In Vivo Efficacy

This compound has been evaluated in preclinical models of diseases where necroptosis is implicated. For instance, in a mouse model of TNF-induced systemic inflammatory response syndrome (SIRS), administration of RIPK3 inhibitors has been shown to provide protection.[6]

TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model

-

Model: This model mimics aspects of sepsis and severe inflammation.

-

General Protocol:

-

Mice (e.g., C57BL/6) are administered a lethal dose of TNF-α, often in combination with a caspase inhibitor to promote necroptosis.

-

This compound or a vehicle control is administered prophylactically or therapeutically.

-

Endpoints such as survival, body temperature, and serum cytokine levels are monitored.

-

Conclusion

This compound is a powerful research tool for dissecting the role of RIPK3-mediated necroptosis in health and disease. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies. This technical guide provides a foundational understanding of its mechanism of action, which is centered on the direct inhibition of RIPK3 kinase activity, thereby blocking the execution of the necroptotic cell death pathway. Further research will continue to elucidate the full therapeutic potential of targeting RIPK3 with inhibitors like this compound in a range of human diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | RIP kinase | TargetMol [targetmol.com]

- 4. ulab360.com [ulab360.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]

The Cellular Target of GSK840: A Technical Guide to a Potent RIPK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK840 is a potent and specific small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a critical regulator of necroptosis.[1][2][3][4][5][6] Necroptosis is a form of programmed necrosis, or inflammatory cell death, implicated in a variety of inflammatory diseases such as pancreatitis, Crohn's disease, and myocardial infarction.[3] By targeting RIPK3, this compound offers a promising therapeutic strategy for diseases driven by necroptotic cell death. This technical guide provides an in-depth overview of the cellular target of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Core Target: Receptor-Interacting Protein Kinase 3 (RIPK3)

The primary cellular target of this compound is the serine/threonine-protein kinase RIPK3.[1][2][3][4][5][6] RIPK3 is a key component of the tumor necrosis factor (TNF) receptor-I signaling complex and plays a central role in the execution of the necroptotic cell death pathway.[3] this compound binds to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2][4][6] This inhibition prevents the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial step in the formation of the necrosome and subsequent plasma membrane rupture.[7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.3 nM | Recombinant RIPK3 | Kinase Activity Assay | [1][2][3][4] |

| IC50 | 0.9 nM | RIPK3 Kinase Domain | Binding Assay | [1][2][3][4] |

| Cell-Based Assay | Cell Line | Stimulus | Concentration Range | Effect | Reference |

| Necroptosis Inhibition | Human HT-29 | TNF (10 ng/ml) + zVAD-fmk (20 µM) + SMAC mimetic (100 nM) | 0.01-3 µM | Concentration-dependent blockade of TNF-induced necroptosis | [1][2] |

Mechanism of Action: Inhibition of Necroptosis

This compound exerts its cellular effect by specifically inhibiting the kinase activity of RIPK3. In the necroptosis signaling cascade, the binding of TNF to its receptor can trigger the formation of a signaling complex that includes RIPK1 and RIPK3. This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. This compound, by binding to the ATP-binding pocket of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.

It is important to note that while this compound is a potent inhibitor of necroptosis, at higher concentrations, some RIPK3 inhibitors have been shown to induce apoptosis in a concentration-dependent manner.[7][10][11] This is thought to be due to a conformational change in RIPK3 upon inhibitor binding that can lead to the recruitment of RIPK1 and activation of caspase-8.[7]

Experimental Protocols

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Incubate recombinant human RIPK3 protein with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for approximately 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to the reaction.

-

Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured to determine kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Necroptosis Assay (HT-29 Cells)

Objective: To assess the ability of this compound to inhibit TNF-induced necroptosis in a human cell line.

Materials:

-

Human HT-29 colorectal adenocarcinoma cells

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Human TNF-α

-

z-VAD-fmk (a pan-caspase inhibitor to block apoptosis)

-

SMAC mimetic (e.g., birinapant)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL), z-VAD-fmk (e.g., 20 µM), and a SMAC mimetic (e.g., 100 nM).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Determine the concentration-dependent inhibitory effect of this compound on necroptosis by normalizing the data to control wells.

Visualizations

Caption: The necroptosis signaling pathway and the inhibitory action of this compound on RIPK3.

Caption: Workflow for assessing the cellular activity of this compound in a necroptosis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | RIP kinase | TargetMol [targetmol.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. abmole.com [abmole.com]

- 5. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. biocompare.com [biocompare.com]

- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 8. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GSK840 RIPK3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor GSK840 and its interaction with the Receptor-Interacting Protein Kinase 3 (RIPK3) signaling pathway. This document details the mechanism of action of this compound, its quantitative biochemical data, the intricate signaling cascades of RIPK3-mediated necroptosis, and detailed protocols for key experimental procedures.

Introduction to RIPK3 and Necroptosis

Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed cell death.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1] This pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.[3]

The activation of RIPK3 is a key event in the necroptotic cascade. Upstream signals, such as the engagement of tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLR3/4), or Z-DNA binding protein 1 (ZBP1), can lead to the formation of a signaling complex known as the necrosome.[3] In the canonical TNF-induced pathway, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form an amyloid-like filamentous structure.[2] This interaction leads to the autophosphorylation and activation of RIPK3.[2] Activated RIPK3 then phosphorylates its primary substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5]

This compound: A Potent and Selective RIPK3 Inhibitor

This compound is a specific small-molecule inhibitor of RIPK3 that has been instrumental in elucidating the role of RIPK3 in necroptosis.[2] It exhibits high potency and selectivity for human RIPK3, with no significant activity against RIPK1.[6] However, it is important to note that this compound shows species specificity and is inactive against murine RIPK3.[6]

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound's interaction with human RIPK3.

| Parameter | Value (nM) | Assay Type | Reference(s) |

| IC₅₀ (Kinase Inhibition) | 0.3 | ADP-Glo Kinase Assay | [6] |

| IC₅₀ (Binding Affinity) | 0.9 | Fluorescence Polarization | [6] |

Mechanism of Action

This compound functions by binding to the kinase domain of RIPK3, thereby inhibiting its catalytic activity.[6] This prevents the subsequent phosphorylation of MLKL and the execution of necroptosis. At higher concentrations (typically greater than twice the EC50 for necroptosis inhibition), this compound and other RIPK3 inhibitors have been observed to induce apoptosis.[7][8] This paradoxical effect is believed to occur through a conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of RIPK1 and the assembly of a death-inducing signaling complex involving FADD and caspase-8, ultimately leading to caspase-8 activation and apoptosis.[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways discussed in this guide.

Caption: The RIPK3-mediated necroptosis signaling pathway.

Caption: Dual mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-RIPK3 signaling axis.

In Vitro RIPK3 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published methodologies.[8][9][10]

Objective: To determine the inhibitory effect of this compound on the kinase activity of recombinant human RIPK3.

Materials:

-

Recombinant human RIPK3 (full-length or kinase domain)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a DMSO control.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO control.

-

Add 2.5 µL of a solution containing recombinant RIPK3 and MBP substrate in kinase assay buffer.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final concentration of ATP should be close to the Km for RIPK3 if known, or a standard concentration (e.g., 10 µM).

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

TNF-induced Necroptosis Assay in HT-29 Cells

This protocol describes the induction and assessment of necroptosis in the human colon adenocarcinoma cell line HT-29.[2][11][12]

Objective: To evaluate the ability of this compound to inhibit TNF-induced necroptosis in a cellular context.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Smac mimetic (e.g., BV6)

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO control for 1-2 hours.

-

Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis.

-

Incubate the cells for 6-24 hours at 37°C in a CO₂ incubator.

-

Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence with a plate reader.

-

Normalize the data to untreated control cells (100% viability) and cells treated with the necroptosis-inducing cocktail without inhibitor (0% viability).

-

Calculate the EC₅₀ value for this compound by plotting the percent viability against the log of the inhibitor concentration.

Immunoprecipitation of the Necrosome Complex

This protocol outlines a general procedure for the immunoprecipitation of the RIPK1-RIPK3 complex (necrosome).[3][13][14]

Objective: To isolate the necrosome complex to study its composition and post-translational modifications.

Materials:

-

Cells stimulated to undergo necroptosis (e.g., HT-29 or macrophages)

-

Lysis Buffer (e.g., RIPA buffer: 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibody against a component of the necrosome (e.g., anti-RIPK1 or anti-RIPK3).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Induce necroptosis in your chosen cell line as described in protocol 4.2.

-

Lyse the cells on ice with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Transfer the supernatant to a new tube and add the immunoprecipitating antibody. Incubate for 4 hours to overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

The eluted proteins are now ready for analysis by Western blotting.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

This protocol provides a method for detecting the activation of RIPK3 and MLKL by assessing their phosphorylation status.[4][15][16][17]

Objective: To determine the effect of this compound on the phosphorylation of RIPK3 and MLKL.

Materials:

-

Cell lysates from necroptosis-induced cells (treated with or without this compound).

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a powerful chemical probe for studying the RIPK3 signaling pathway. Its high potency and selectivity make it an invaluable tool for dissecting the molecular mechanisms of necroptosis. However, researchers should be mindful of its dual functionality, as it can induce apoptosis at higher concentrations. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other potential modulators of the RIPK3-MLKL axis, which is a promising therapeutic target for a range of inflammatory and degenerative diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

GSK840: A Technical Guide to a Potent and Selective RIPK3 Inhibitor for Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK840, a small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). It details its mechanism of action in the context of necroptosis, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to Necroptosis

Necroptosis is a regulated form of necrotic cell death characterized by cellular swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[1][2] Unlike apoptosis, it is a caspase-independent pathway. The core signaling cascade involves two key serine/threonine kinases: Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, along with their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] Upon stimulation by triggers such as Tumor Necrosis Factor alpha (TNFα), RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[1][4] Within this complex, RIPK3 is activated and proceeds to phosphorylate MLKL, which is the terminal effector in the pathway.[4][5] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, disrupting its integrity and executing cell death.[5][6]

This compound: A Selective RIPK3 Inhibitor

This compound is a potent and highly selective small-molecule inhibitor of RIPK3.[7] It has been instrumental as a chemical probe for elucidating the role of RIPK3-mediated necroptosis in various physiological and pathological contexts. It effectively blocks the kinase activity of RIPK3, thereby preventing the downstream phosphorylation of MLKL and the ultimate execution of necroptotic cell death.[5] Notably, this compound shows high specificity for RIPK3 and does not inhibit the kinase activity of RIPK1.[7]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the kinase domain of RIPK3. By binding to this domain, it prevents the autophosphorylation and activation of RIPK3, thereby blocking the subsequent phosphorylation of MLKL. This action halts the necroptotic signal cascade before the final, irreversible step of membrane permeabilization. Because it acts downstream of RIPK1, this compound can inhibit necroptosis triggered by a broader range of stimuli than RIPK1 inhibitors, including pathways that are independent of RIPK1.[8][9]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The key quantitative metrics are summarized below.

| Assay Type | Target | Parameter | Value | Reference(s) |

| Biochemical Assay | Recombinant Human RIPK3 | IC50 (Binding Affinity) | 0.9 nM | [7][8][10][11][12] |

| Biochemical Assay | Recombinant Human RIPK3 | IC50 (Kinase Inhibition) | 0.3 nM | [7][8][10][11] |

| Cell-Based Assay | Human HT-29 Cells | Effective Concentration | 0.01 - 3 µM | [8][10] |

Note: A shift in potency of 100- to 1000-fold is often observed between biochemical and cell-based assays, which can be attributed to factors such as cell permeability and target engagement in a complex cellular environment.[9]

Necroptosis Signaling Pathway and this compound Intervention

The following diagram illustrates the canonical TNF-induced necroptosis pathway and the specific point of intervention by this compound.

Caption: TNF-induced necroptosis pathway and the inhibitory action of this compound on RIPK3.

Experimental Protocols

This section provides generalized methodologies for assessing the activity of this compound.

This protocol describes a common method to induce and inhibit necroptosis in a human cell line.

-

Objective: To determine the concentration-dependent effect of this compound on TNF-induced necroptosis.

-

Materials:

-

Human colon adenocarcinoma cells (e.g., HT-29).

-

Cell culture medium (e.g., IMDM) and supplements.

-

This compound.

-

Necroptosis inducers: TNF-α (human), Smac mimetic (e.g., LCL161), pan-caspase inhibitor (e.g., z-VAD-FMK).[13]

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

-

Methodology:

-

Cell Plating: Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

-

Necroptosis Induction: Add a cocktail of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20 µM) to the wells.[13][14] Include appropriate controls (e.g., untreated cells, cells with inducers only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Viability Assessment: Measure cell viability by quantifying ATP levels using a luminescent assay according to the manufacturer's protocol.

-

Data Analysis: Normalize the results to the untreated control wells and plot cell viability against the log of the this compound concentration to determine the IC50 value.

-

This protocol is based on published studies using this compound to prevent necroptotic cell death in a mouse model of retinal injury.[5][15]

-

Objective: To evaluate the neuroprotective effects of this compound against ischemia/reperfusion-induced retinal ganglion cell (RGC) necroptosis.

-

Materials:

-

Mice (e.g., C57BL/6).

-

Anesthesia.

-

This compound formulated for intravitreal injection.

-

Equipment for inducing retinal ischemia (e.g., by raising intraocular pressure).

-

Propidium Iodide (PI) for staining necrotic cells.

-

Antibodies for Western blot and immunofluorescence (e.g., anti-p-RIPK3, anti-p-MLKL, anti-Tuj1 for RGCs).

-

-

Methodology:

-

Animal Model: Establish a retinal ischemia/reperfusion (IR) model in mice. An in vitro equivalent using primary RGCs is an oxygen and glucose deprivation/reoxygenation (OGDR) model.[5][15]

-

This compound Administration: Administer this compound via intravitreal injection at various concentrations (e.g., 0.5, 1, 5 mM) at a designated time point relative to the ischemic event.[5][16]

-

Functional and Structural Analysis: At specified time points post-IR, assess retinal function using electroretinography and structure using optical coherence tomography and hematoxylin and eosin (H&E) staining.[5][15]

-

Necroptosis Quantification:

-

PI Staining: Perform PI staining on retinal flat mounts or in cultured RGCs to quantify necroptotic (membrane-permeabilized) cells.[5]

-

Immunofluorescence: Stain retinal sections or cells with antibodies against phosphorylated RIPK3 or MLKL to visualize activation of the necroptosis pathway. Co-stain with RGC markers like Tuj1.[5]

-

Western Blot: Prepare protein lysates from retinal tissue to measure the levels of total and phosphorylated RIPK3 and MLKL, comparing treated and untreated groups.[5]

-

-

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for characterizing a necroptosis inhibitor like this compound.

Caption: A generalized workflow for the evaluation of a necroptosis inhibitor.

Important Considerations

-

Species Specificity: this compound is potent in human cells but has been reported to be inactive in mouse cells, a critical consideration when designing experiments.[7][9] This necessitates the use of human cell lines or mouse models expressing human RIPK3 for certain studies.[9]

-

Concentration-Dependent Apoptosis: At higher concentrations (typically >3 µM), this compound and other related RIPK3 inhibitors have been shown to induce apoptosis.[9][17] This off-target effect is believed to result from an inhibitor-induced conformational change in RIPK3 that promotes the assembly of a pro-apoptotic complex with RIPK1 and Caspase-8.[14][17][18] It is therefore crucial to use this compound within a concentration range that is selective for necroptosis inhibition.

Conclusion

This compound is an invaluable tool for the study of necroptosis. Its high potency and selectivity for RIPK3 allow for the precise dissection of this cell death pathway in various experimental models. By understanding its mechanism, quantitative profile, and the appropriate experimental protocols for its use, researchers can effectively leverage this compound to investigate the role of RIPK3-mediated necroptosis in health and disease, paving the way for the development of novel therapeutics targeting inflammatory and degenerative conditions.

References

- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | RIP kinase | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

- 12. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 15. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. A Novel Class of RIP1/RIP3 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GSK840: A Potent RIPK3 Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.

Core Chemical and Physical Properties

This compound is a well-characterized compound used extensively in the study of necroptosis, a form of programmed inflammatory cell death. Its primary identifiers and properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate | [1][2] |

| Synonyms | GSK'840, GSK-840 | [1][3][4] |

| CAS Number | 2361146-30-5 | [1][2][3] |

| Molecular Formula | C₂₁H₂₃N₃O₃ | [1][2][3] |

| Molecular Weight | 365.43 g/mol | [2][3][5] |

| Appearance | White to yellow solid powder | [3] |

| Purity | ≥98% | [2] |

| SMILES String | O=C(OC(C)(C)C)CC1=CC=C(N2C3=CC=C(C(NC)=O)C=C3N=C2)C=C1 | [2][3][6] |

| InChI Key | UGTLDBJIOSYXRR-UHFFFAOYSA-N | [1][2][4] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound.

| Solvent/Formulation | Solubility | Reference(s) |

| Methanol | Soluble | [2] |

| DMSO | ≥ 110 mg/mL (301.02 mM) | [5] |

| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (6.84 mM) | [3] |

| In Vivo Formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (6.84 mM) | [3] |

Storage Conditions:

-

In Solvent: Aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action and Biological Activity

This compound is a highly specific inhibitor of RIPK3, a key kinase in the necroptosis signaling pathway.

Pharmacological Data:

| Parameter | Value | Target | Reference(s) |

|---|---|---|---|

| Kinase Activity Inhibition IC₅₀ | 0.3 nM | RIPK3 | [1][3][4][7] |

| Binding Affinity IC₅₀ | 0.9 nM | RIPK3 Kinase Domain |[3][5][7][8][9] |

Inhibition of Necroptosis

Necroptosis is a regulated form of necrosis typically initiated by death receptor signaling, such as the TNF receptor-1 (TNFR1), particularly when caspase-8 activity is inhibited.[10] Upon stimulation, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[10] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[10][11] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing cell lysis.[10][12] this compound directly binds to the kinase domain of RIPK3, potently inhibiting its catalytic activity and thereby blocking the entire downstream cascade leading to necroptotic cell death.[3][5]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | receptor-interacting protein kinase 3 (RIP3 or RIPK3) inhibitor | CAS 2361146-30-5 | this compound (GSK'840) | RIP kinase 抑制剂 | 美国InvivoChem [invivochem.cn]

- 5. This compound | RIP kinase | TargetMol [targetmol.com]

- 6. labshake.com [labshake.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. This compound | RIPK3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. abmole.com [abmole.com]

- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and Development of Dabrafenib (GSK2118436)

An in-depth analysis of the discovery and development of GSK2118436 (Dabrafenib), a selective BRAF kinase inhibitor, is provided below, in lieu of the initially requested "GSK840," for which public information is limited. Dabrafenib is a notable success in targeted cancer therapy, with a rich history of preclinical and clinical research.

Dabrafenib, formerly known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase, particularly targeting the V600E mutation.[1] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, most notably melanoma.[2][3] The development of dabrafenib was a significant step forward in personalized medicine, offering a targeted therapeutic option for patients with BRAF V600-mutant tumors.[4]

Mechanism of Action

Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of the BRAF kinase.[2] This binding disrupts the downstream signaling of the MAPK pathway (RAS/RAF/MEK/ERK), which is crucial for cell proliferation and survival.[5][6] By inhibiting the mutated BRAF protein, dabrafenib leads to a decrease in MEK and ERK phosphorylation, ultimately causing G1 cell cycle arrest and apoptosis in tumor cells.[2] While highly effective against BRAF V600E mutations, dabrafenib also shows activity against BRAF V600K, V600D, and V600R mutations.[2] Interestingly, in BRAF wild-type cells, dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner.[2]

Quantitative Data

The following tables summarize the key quantitative data for dabrafenib's activity from various studies.

Table 1: In Vitro Inhibitory Activity of Dabrafenib

| Target | Assay Type | IC50 (nM) | Reference |

| BRAF V600E | Enzyme Assay | 0.6 | [7] |

| BRAF V600K | Enzyme Assay | 0.5 | [7] |

| Wild-Type BRAF | Enzyme Assay | 3.2 | [7] |

| c-RAF | Enzyme Assay | 5.0 | [7] |

| SKMEL28 (BRAF V600E) | Cell Proliferation | 3 | [8] |

| A375P F11 (BRAF V600E) | Cell Proliferation | 8 | [8] |

| Colo205 (BRAF V600E) | Cell Proliferation | 7 | [8] |

| HFF (Wild-Type BRAF) | Cell Proliferation | 3000 | [8] |

Table 2: Clinical Efficacy of Dabrafenib

| Trial | Phase | Indication | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| BREAK-1 | I | BRAF V600E/K Melanoma | Dabrafenib | - | ~5.5 months | [9] |

| BREAK-MB | II | BRAF V600 Melanoma with Brain Metastases | Dabrafenib | - | - | [9] |

| Phase II Study (NCT01336634) | II | BRAF V600E NSCLC (Treatment-naïve) | Dabrafenib + Trametinib | 64% | - | [10] |

| Phase II Study (NCT01336634) | II | BRAF V600E NSCLC (Pretreated) | Dabrafenib + Trametinib | 63.2% | - | [10] |

| BRF117019 & NCI-MATCH | - | BRAF V600E Solid Tumors (Adult) | Dabrafenib + Trametinib | 41% | - | [11] |

| CTMT212X2101 | - | BRAF V600 LGG/HGG (Pediatric) | Dabrafenib + Trametinib | 25% | - | [11] |

Experimental Protocols

BRAF Kinase Inhibition Assay (Enzyme Assay)

The inhibitory activity of dabrafenib against BRAF kinases was determined using a biochemical enzyme assay. Recombinant human BRAF (V600E, V600K, and wild-type) and c-RAF were incubated with the substrate MEK1 and ATP. The phosphorylation of MEK1 was measured as an indicator of kinase activity. Dabrafenib was added at various concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Cell Proliferation Assay

The effect of dabrafenib on the proliferation of various cancer cell lines was assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of dabrafenib for a specified period (e.g., 72 hours). The cell viability was then measured, and the IC50 values were calculated as the concentration of dabrafenib that inhibited cell growth by 50% compared to untreated controls.[8]

In Vivo Tumor Xenograft Studies

To evaluate the in vivo efficacy of dabrafenib, human melanoma tumor xenografts (e.g., A375P F11) were established in immunocompromised mice. Once the tumors reached a certain size, the mice were treated orally with dabrafenib or a vehicle control once daily for a specified duration (e.g., 14 days). Tumor growth was monitored regularly, and the antitumor activity was assessed by comparing the tumor volumes in the treated group to the control group.[8]

Visualizations

Dabrafenib's Mechanism of Action in the MAPK Pathway

Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing the in vivo efficacy of dabrafenib in mouse xenograft models.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dabrafenib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dermnetnz.org [dermnetnz.org]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation | FDA [fda.gov]

The Role of the RIPK3 Inhibitor GSK840 in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases represent a significant burden on global health, with a pressing need for novel therapeutic strategies. A key pathway implicated in the pathology of numerous inflammatory conditions is necroptosis, a form of programmed cell death characterized by the release of damage-associated molecular patterns (DAMPs) that trigger and amplify inflammatory responses.[1][2] At the core of the necroptosis signaling cascade is the Receptor-Interacting serine/threonine-Protein Kinase 3 (RIPK3). GSK840 is a potent and selective small-molecule inhibitor of RIPK3, positioning it as a valuable tool for investigating the role of necroptosis in inflammatory disease models and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical inflammatory disease models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a highly selective inhibitor of the kinase activity of RIPK3.[2] Its primary mechanism of action involves binding to the ATP-binding pocket of the RIPK3 kinase domain, thereby preventing the autophosphorylation of RIPK3 and its subsequent phosphorylation of downstream targets, most notably the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The phosphorylation of MLKL is the critical step for the execution of necroptosis.

An important characteristic of this compound is its species specificity. It is a potent inhibitor of human RIPK3 but is inactive against murine RIPK3. This necessitates the use of animal models expressing human RIPK3 or in vitro studies with human cells to evaluate its efficacy. However, at high concentrations, some RIPK3 inhibitors, including those with a similar scaffold to this compound, have been observed to induce apoptosis in a RIPK3-dependent, but kinase activity-independent manner.[3]

The Role of this compound in Inflammatory Disease Models

The therapeutic potential of targeting RIPK3 extends to a variety of inflammatory conditions where necroptosis is a known contributor to pathology, including pancreatitis, Crohn's disease, and myocardial infarction.[2] However, detailed preclinical studies of this compound in a broad range of these models are not extensively available in the public domain. The most comprehensive in vivo data for this compound comes from a mouse model of retinal ischemia/reperfusion injury.

Retinal Ischemia/Reperfusion Injury

A study utilizing a mouse model of retinal ischemia/reperfusion (IR) has provided significant insights into the neuroprotective effects of this compound.[4][5] In this model, this compound was shown to preserve retinal structure and function by specifically inhibiting RIPK3/MLKL-mediated necroptosis of retinal ganglion cells (RGCs).[4][5]

Key findings from this study include:

-

Preservation of Retinal Structure: this compound treatment helped maintain a more normal inner retinal structure and thickness following IR-induced damage.[4][5]

-

Improved Visual Function: The inhibitor ameliorated IR-induced visual dysfunction, as evidenced by improved amplitudes of photopic negative response, a-wave, and b-wave in electroretinography.[4][5]

-

Reduced Necroptotic Cell Death: this compound administration significantly reduced the number of propidium iodide-positive (necroptotic) RGCs after injury.[4][5]

-

Inhibition of the RIPK3/MLKL Pathway: Western blot analysis confirmed that this compound treatment reduced the protein levels of phosphorylated RIPK3 and phosphorylated MLKL in the retinas of IR-subjected mice.[4]

Oxygen-Induced Retinopathy

This compound has also been utilized in an oxygen-induced retinopathy (OIR) model, which mimics certain aspects of ischemic retinopathies.[4] In this model, this compound was shown to inhibit RIPK3-mediated necroptosis in microglia.[4]

Other Inflammatory Disease Models: A Rationale for RIPK3 Inhibition

While specific in vivo data for this compound in other inflammatory disease models such as pancreatitis, inflammatory bowel disease (IBD), and rheumatoid arthritis (RA) are limited, the central role of RIPK3 in these conditions provides a strong rationale for its investigation.

-

Pancreatitis: Necroptosis of pancreatic acinar cells is a key event in the pathogenesis of acute pancreatitis.[6] Studies with other RIPK3 inhibitors and in RIPK3 knockout mice have shown protective effects in experimental models of pancreatitis.[6]

-

Inflammatory Bowel Disease (IBD): Intestinal epithelial cell necroptosis is implicated in the breakdown of the gut barrier and the subsequent inflammation in IBD.[7] A study using a RIPK3 inhibitor in a dextran sulfate sodium (DSS)-induced colitis model in mice demonstrated attenuation of intestinal inflammation and cell death.[8]

-

Rheumatoid Arthritis (RA): Necroptosis is involved in the inflammatory processes within the synovial joints in RA. Studies with other RIPK1/3 inhibitors have shown therapeutic potential in preclinical models of arthritis.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| In Vitro Activity of this compound against Human RIPK3 | |

| Assay | IC50 (nM) |

| Recombinant RIPK3 Kinase Activity | 0.3[2] |

| Recombinant RIPK3 Binding | 0.9[2][11] |

| In Vivo Efficacy of this compound in a Mouse Model of Retinal Ischemia/Reperfusion Injury | |

| Parameter | Observation |

| Retinal Ganglion Cell (RGC) Survival | Intravitreal injection of 1 mM this compound significantly increased the number of surviving Tuj1-positive RGCs seven days after IR.[4] |

| Necroptotic RGCs | This compound treatment significantly reduced the number of Propidium Iodide (PI)-positive RGCs in the ganglion cell layer after IR.[4] |

| Retinal Function (Electroretinography) | This compound treatment improved the amplitudes of the photopic negative response, a-wave, and b-wave compared to vehicle-treated IR mice.[4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK3.

-

Methodology:

-

Recombinant human RIPK3 kinase domain is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

-

Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay such as ADP-Glo™.

-

The IC50 value is calculated from the dose-response curve.[12]

-

In Vivo Retinal Ischemia/Reperfusion (IR) Model

-

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of retinal IR.

-

Animal Model: C57BL/6J mice.[4]

-

Induction of IR:

-

Anesthetize the mice.

-

Elevate the intraocular pressure (IOP) to 110 mm Hg for 60 minutes by infusing sterile saline solution into the anterior chamber of one eye. The contralateral eye serves as a control.[4]

-

After 60 minutes, withdraw the needle to allow for reperfusion.

-

-

This compound Administration:

-

Immediately after reperfusion, perform an intravitreal injection of 2 µL of this compound (dissolved in a suitable vehicle like DMSO and diluted to the final concentration, e.g., 1 mM) into the vitreous humor of the IR-subjected eye.[4]

-

The control group receives an intravitreal injection of the vehicle alone.

-

-

Outcome Measures (at a defined endpoint, e.g., 7 days post-IR):

-

Histology: Process retinal cross-sections with Hematoxylin and Eosin (H&E) staining to assess retinal layer thickness and overall morphology.

-

Immunofluorescence: Use flat-mounted retinas stained with antibodies against RGC markers (e.g., Tuj1) to quantify RGC survival. Co-stain with Propidium Iodide (PI) to identify necroptotic cells.[4]

-

Western Blotting: Analyze protein lysates from retinal tissue for the expression levels of total and phosphorylated RIPK3 and MLKL.[4]

-

Electroretinography (ERG): Measure retinal function by recording the electrical responses of the various cell types in the retina to a flash of light.[4]

-

Oxygen-Induced Retinopathy (OIR) Model

-

Objective: To assess the effect of this compound on necroptosis in a model of ischemic retinopathy.

-

Animal Model: Mouse pups (e.g., C57BL/6J).

-

Induction of OIR:

-

This compound Administration:

-

The specific administration protocol for this compound in the OIR model would need to be optimized, but could involve intravitreal or systemic administration at a defined time point after returning to normoxia.

-

-

Outcome Measures (at a defined endpoint, e.g., P17):

-

Immunofluorescence: Stain retinal sections for markers of microglia and necroptosis to assess the effect of this compound on microglial cell death.

-

Signaling Pathway Visualizations

The following diagrams illustrate the central role of RIPK3 in necroptosis and inflammation, and the point of intervention for this compound.

Conclusion

This compound is a potent and selective inhibitor of human RIPK3 kinase, a critical mediator of necroptosis and inflammation. The available preclinical data, particularly from models of retinal ischemia/reperfusion injury, strongly support the therapeutic potential of this compound in diseases where necroptosis is a key pathological driver. While further in vivo studies in a broader range of inflammatory disease models are needed to fully elucidate its therapeutic utility, this compound remains an invaluable research tool for dissecting the complex role of RIPK3 signaling in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the potential of RIPK3 inhibition as a novel anti-inflammatory strategy.

References

- 1. The inflammatory signal adaptor RIPK3: functions beyond necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Necroptosis protects against exacerbation of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]

- 8. Inhibition of RIPK3 Pathway Attenuates Intestinal Inflammation and Cell Death of Inflammatory Bowel Disease and Suppresses Necroptosis in Peripheral Mononuclear Cells of Ulcerative Colitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RIPK1 inhibition attenuates experimental autoimmune arthritis via suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]

- 14. researchgate.net [researchgate.net]

GSK840 in Neuroinflammatory Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK840, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), and its application in the study of neuroinflammatory diseases. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides experimental protocols for its use in preclinical research.

Introduction to this compound and Necroptosis in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key cellular process implicated in the inflammatory cascade and subsequent neuronal damage is necroptosis, a form of programmed cell death.

This compound is a small molecule inhibitor that specifically targets RIPK3, a central kinase in the necroptosis pathway. By inhibiting RIPK3, this compound offers a valuable tool to investigate the role of necroptosis in neuroinflammatory conditions and presents a potential therapeutic avenue.

Mechanism of Action of this compound

This compound functions as a highly selective and potent inhibitor of RIPK3 kinase activity. It binds to the kinase domain of RIPK3, preventing its autophosphorylation and subsequent activation. This action is crucial as activated RIPK3 is responsible for phosphorylating its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). The phosphorylation of MLKL is the pivotal event that triggers its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis and the release of damage-associated molecular patterns (DAMPs) that propagate inflammation.[1][2][3]

Signaling Pathways

The primary signaling pathway modulated by this compound is the necroptosis pathway. Below are diagrams illustrating the canonical necroptosis pathway and the point of intervention for this compound.

References

- 1. This compound Alleviates Retinal Neuronal Injury by Inhibiting RIPK3/MLKL-Mediated RGC Necroptosis After Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

Unraveling the Role of RIPK3: A Technical Guide to its Function and Inhibition by GSK840

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Receptor-Interacting Protein Kinase 3 (RIPK3) in programmed cell death and inflammation. It further details the use of GSK840, a potent and selective inhibitor, as a tool to investigate RIPK3 signaling. This document provides a comprehensive overview of the core signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for researchers in the fields of cell biology, immunology, and drug discovery.

The Central Role of RIPK3 in Necroptosis

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in a regulated form of necrosis known as necroptosis.[1][2][3] This pathway is a crucial host defense mechanism against pathogens and a contributor to inflammatory diseases.[4][5]

The canonical necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[1][6] A key event in this process is the formation of a multiprotein complex called the necrosome.[2][7] Under conditions where caspase-8, a key apoptosis-initiating enzyme, is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form the necrosome.[1][7] This interaction leads to the autophosphorylation and activation of RIPK3.[8] Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL).[2][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[9]

Beyond necroptosis, RIPK3 is also implicated in other cellular processes, including apoptosis and the production of inflammatory cytokines, highlighting its complex role in cell fate and immune signaling.[1][5][6]

This compound: A Potent and Selective RIPK3 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective tool for studying the function of RIPK3.[4][10][11] It effectively inhibits the kinase activity of human RIPK3, thereby blocking the necroptotic pathway.[4] Notably, this compound exhibits species specificity, being active in human cells but not in mouse cells.[4] An interesting characteristic of this compound and other RIPK3 inhibitors is their dose-dependent effect; while they inhibit necroptosis at lower concentrations, they can induce apoptosis at higher concentrations.[4][12] This is thought to occur through a conformational change in RIPK3 that promotes the recruitment of RIPK1 and subsequent caspase-8 activation.[12]

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against human RIPK3.

| Parameter | Value | Reference |

| IC₅₀ (Kinase Activity) | 0.3 nM | [4][10][11] |

| IC₅₀ (Binding Affinity) | 0.9 nM | [4][10][11] |

| Cellular Necroptosis Inhibition (HT-29 cells) | Concentration-dependent (0.01-3 µM) | [10][11] |

Signaling Pathways and Experimental Workflows

RIPK3-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the core signaling cascade of RIPK3-mediated necroptosis.

Caption: RIPK3-mediated necroptosis signaling cascade.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to evaluate the effect of this compound on necroptosis.

Caption: Workflow for evaluating this compound's effect on necroptosis.

Detailed Experimental Protocols

In Vitro RIPK3 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant human RIPK3.[8]

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add recombinant human RIPK3 protein to the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM) and MBP (e.g., 20 µM).

-

Incubate the reaction for 2 hours at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Cell Viability Assay for Necroptosis

This protocol assesses the ability of this compound to protect cells from necroptotic cell death.

Materials:

-

Human cell line susceptible to necroptosis (e.g., HT-29)

-

Cell culture medium and supplements

-

TNFα, Smac mimetic, and z-VAD-FMK (pan-caspase inhibitor) to induce necroptosis

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 40 ng/ml), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[8]

-

Incubate the cells for an appropriate time (e.g., 8-24 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, which measures ATP levels as an indicator of viable cells. Alternatively, use the MTT assay.

-

Normalize the results to the vehicle-treated, non-induced control cells.

-

Plot cell viability against the concentration of this compound to determine its protective effect.

Western Blot Analysis of RIPK3 Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway, providing molecular evidence of this compound's inhibitory action.[13]

Materials:

-

Cell lysates from the cell viability experiment

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells from the treatment groups and determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total RIPK3 and MLKL.[14]

This technical guide provides a foundational understanding of RIPK3's function and the utility of this compound as a specific inhibitor. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the intricate roles of RIPK3 in health and disease.

References

- 1. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of RIPK3 in necroptosis, cell signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. researchgate.net [researchgate.net]

- 6. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIPK3 - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 9. RIPK3/RIP3 Antibody - BSA Free (NBP1-77299): Novus Biologicals [novusbio.com]

- 10. This compound | RIP kinase | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioradiations.com [bioradiations.com]

- 14. researchgate.net [researchgate.net]

GSK840: A Potent and Selective Chemical Probe for Necroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity, which is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] GSK840 has emerged as a highly potent and selective small-molecule inhibitor of RIPK3, making it an invaluable chemical probe for dissecting the molecular mechanisms of necroptosis and exploring its therapeutic potential.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visual representation of the necroptosis signaling pathway.

Mechanism of Action

This compound functions as a specific inhibitor of RIPK3 kinase activity.[5][8] It binds to the kinase domain of RIPK3, thereby preventing the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, MLKL.[1] The phosphorylation of MLKL is a critical step in the execution of necroptosis, as it triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane permeabilization and cell death.[1] By inhibiting RIPK3, this compound effectively blocks the necroptotic signaling cascade.[5][9] Notably, this compound targets a broader range of pro-necrotic stimuli compared to RIPK1 inhibitors, as RIPK3 can also be activated in a RIPK1-independent manner.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 (RIPK3 Kinase Activity) | Human | 0.3 nM | [5][7][8] |

| IC50 (RIPK3 Binding Affinity) | Human | 0.9 nM | [5][6][8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Stimulus | Concentration Range | Effect | Reference(s) |